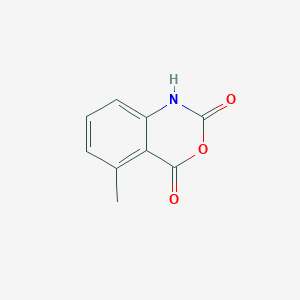

5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Overview

Description

5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione, also known as MBOA, is a naturally occurring compound isolated from maize (Zea mays) and sorghum (Sorghum bicolor) plants. It is a key component of the plant's defense system, and is known to be involved in the protection of plants from pests and diseases. MBOA has a wide range of applications in the scientific research community, ranging from its use as a synthetic precursor to its role as a biochemical and physiological regulator. In

Scientific Research Applications

Alkylidenephosphoranes in Heterocyclic Synthesis

5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione and its N-methyl analogue are reactive with alkylidenephosphoranes, leading to the synthesis of substituted quinolines, benzazepines, indanone, and furan derivatives. This reactivity outlines potential pathways in heterocyclic synthesis, exploring the formation of these products and their respective mechanisms (Kamel & Abdou, 2007).

Nucleophilic Reactions and Synthetic Methodologies

The compound reacts with anions of 1,4-dihydro-5H-pyrazol-5-ones, leading to the synthesis of pyrazolo[5,1-b]quinazolin-9-ones through nucleophilic attacks. The research highlights the importance of substituents, offering insights into new synthetic methods for preparing 5-(alkylthio)-2-aminobenzoic acids and subsequent synthesis of substituted pyrazolo[5,1-b]quinazolin-9-ones (Sircar, Capiris, & Kesten, 1981).

Domino Reactions for Imidazoquinoline Derivatives

The compound interacts with substituted acetonitriles, initiating a domino reaction that yields imidazo[1,2-a]quinoline-2,5(1H,3H)-diones and related derivatives. The research discusses the reaction pathway, limitations, and confirms the structure of the imidazoquinoline derivatives through X-ray crystallography (Iminov et al., 2008).

X-ray Crystallography and NMR Spectroscopy

The anti-inflammatory drug Droxicam, closely related to 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione, has been studied using X-ray crystallography and NMR spectroscopy. The research offers comprehensive insights into the structural characteristics of such compounds (Frigola, 1988).

Synthesis of Benzoxazine Monomers and Oligomers

Benzoxazine monomers are synthesized using 1,3,5-triphenylhexahydro-1,3,5-triazine intermediates, and the mechanism of this synthesis is elucidated using various analytical techniques. The research contributes to the understanding of benzoxazine chemistry and the synthesis of novel monomers (Brunovska, Liu, & Ishida, 1999).

NMR Structural Study of Benzoxazines

Structural analysis of substituted 1,2-dihydro-4H-3,1-benzoxazines is performed using NMR spectroscopy, providing detailed insights into the configurational and conformational properties of these compounds. The study adds depth to the structural knowledge of benzoxazines (Neuvonen, Pohtola, & Pihlaja, 1989).

Novel Synthesis of Spiro Heterocycles

The compound is used in a one-pot synthesis of novel spiro heterocycles, highlighting the role of substituents in intramolecular cyclization. The environmentally benign character of this synthesis, using non-toxic chemicals and generating no waste, underscores its significance (Saxena, Goswami, Khanna, Bhagat, & Jain, 2004).

properties

IUPAC Name |

5-methyl-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-5-3-2-4-6-7(5)8(11)13-9(12)10-6/h2-4H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBDXWPWJNDBOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=O)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione | |

CAS RN |

20877-81-0 | |

| Record name | 5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2581361.png)

![(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2581365.png)

![Methyl 4-[(5-amino-1-benzyltriazole-4-carbonyl)amino]benzoate](/img/structure/B2581366.png)

![4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2581369.png)

![{[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride](/img/structure/B2581370.png)

![Ethyl 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2581383.png)